N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound with the molecular formula C19H17N3O3 It is characterized by the presence of a benzhydryl group and a 5-methylisoxazol-3-yl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the following steps:
Formation of Benzhydryl Amine: Benzhydryl chloride is reacted with ammonia or an amine to form benzhydryl amine.
Preparation of 5-Methylisoxazole: 5-Methylisoxazole can be synthesized through the cyclization of appropriate precursors such as 3-methyl-2-butanone oxime.
Oxalamide Formation: The final step involves the reaction of benzhydryl amine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amide or amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-benzhydryl-N2-(5-methylisoxazol-3-yl)malonamide: Similar structure but with a malonamide backbone.
N1-benzhydryl-N2-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide backbone.
Uniqueness
N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzhydryl and isoxazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-benzhydryl-N-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-12-16(22-25-13)20-18(23)19(24)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,21,24)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWKPUDWXZERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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